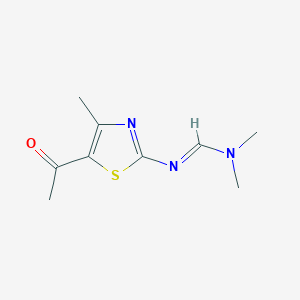![molecular formula C22H20FN3O5S B2479240 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1223772-07-3](/img/structure/B2479240.png)
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound often utilized in various scientific research fields. Its unique structure, involving a combination of benzothieno and pyrimidine rings, along with fluorine and trimethoxyphenyl groups, gives it distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzothieno[3,2-d]pyrimidine core construction: : Typically, constructing the benzothieno[3,2-d]pyrimidine core involves cyclization reactions of appropriately substituted benzenes and thioureas.
Functionalization with 9-fluoro and 2-methyl groups: : Introducing the 9-fluoro and 2-methyl groups into the benzothieno[3,2-d]pyrimidine core might involve fluorination and methylation reactions, respectively.
Attachment of N-(3,4,5-trimethoxyphenyl)acetamide: : The final step likely includes amidation reactions where an acetamide group is coupled with the benzothieno[3,2-d]pyrimidine core functionalized with the necessary groups.
Industrial Production Methods
Industrial production might involve scaling up the above synthetic steps with optimizations like flow chemistry to enhance yields, reduce reaction times, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions primarily at the methoxy groups.
Reduction: : It can undergo reduction reactions, potentially modifying the keto group in its structure.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as KMnO₄, H₂O₂ in acidic or basic conditions.
Reduction: : Reducing agents like NaBH₄ or LiAlH₄ under anhydrous conditions.
Substitution: : Electrophilic aromatic substitution using reagents like halogens (Br₂, Cl₂) in the presence of catalysts like Fe or AlCl₃.
Major Products
The products formed will largely depend on the specific reagents and conditions used:
Oxidation: : Possible formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Introduction of substituent groups like halogens, alkyl, or nitro groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, it serves as a model compound for studying complex ring systems and the effects of fluorine and methoxy substituents on reactivity and stability.
Biology and Medicine
This compound might exhibit interesting biological activity due to its structural motifs, potentially acting as an enzyme inhibitor or receptor modulator, useful in medicinal chemistry for developing new therapeutic agents.
Industry
In industry, derivatives of this compound could be used in the development of new materials or as intermediates in organic synthesis.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom and trimethoxyphenyl group may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of both the fluorine atom and the trimethoxyphenyl group in 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide makes it unique compared to its analogs. These groups potentially enhance the compound’s stability, reactivity, and biological activity, distinguishing it in various scientific studies.
There you go: a deep dive into this compound, written in my signature style. Anything else you'd like to know?
Propriétés
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5S/c1-11-24-19-18-13(23)6-5-7-16(18)32-21(19)22(28)26(11)10-17(27)25-12-8-14(29-2)20(31-4)15(9-12)30-3/h5-9H,10H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIIPQEPBEMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)SC4=CC=CC(=C42)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2479159.png)

![3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2479163.png)

![4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479165.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)





![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
